molecular formula C12H8N4O2 B8350883 Methyl 6-(6-Cyanopyridin-2-yl)-pyridazine-3-carboxylate

Methyl 6-(6-Cyanopyridin-2-yl)-pyridazine-3-carboxylate

Cat. No.: B8350883
M. Wt: 240.22 g/mol
InChI Key: OUGFJYHOLWSHOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-(6-Cyanopyridin-2-yl)-pyridazine-3-carboxylate is a useful research compound. Its molecular formula is C12H8N4O2 and its molecular weight is 240.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H8N4O2

Molecular Weight

240.22 g/mol

IUPAC Name

methyl 6-(6-cyanopyridin-2-yl)pyridazine-3-carboxylate

InChI

InChI=1S/C12H8N4O2/c1-18-12(17)11-6-5-10(15-16-11)9-4-2-3-8(7-13)14-9/h2-6H,1H3

InChI Key

OUGFJYHOLWSHOX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN=C(C=C1)C2=CC=CC(=N2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 6-chloropyridazine-3-carboxylate (S49, 34 mg, 0.19 mmol), 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile (45 mg, 0.19 mmol), K2CO3 (51 mg, 0.39 mmol), and (Ph3P)4Pd (34 mg, 0.029 mmol) were slurried in DMF (0.3 M). The reaction vessel was evacuated and refilled with argon three times. The mixture was warmed at 85° C. for 16 h. The reaction mixture was cooled and diluted with EtOAc, washed with 9:1 NH4OH:saturated aqueous NH4Cl and saturated aqueous NaCl, and then dried over Na2SO4 Evaporation yielded the crude product that was purified by flash chromatography (SiO2, 1.5×14 cm, 20-100% EtOAc-hexanes) to afford the title compound (25 mg, 53%) as a white solid: 1H NMR (CDCl3, 600 MHz) δ 9.03 (d, 1H, J=8.1 Hz), 8.75 (d, 1H, J=8.7 Hz), 8.36 (d, 1H, J=8.7 Hz), 8.09 (t, 1H, J=7.9 Hz), 7.84 (d, 1H, J=7.6 Hz), 4.12 (s, 3H); 13C NMR (CDCl3, 150 MHz) δ 164.4, 158.2, 154.4, 151.7, 138.7, 133.9, 129.8, 128.7, 125.5, 125.4, 116.9, 53.6; HRMS-ESI-TOF m/z 241.0721 ([M+H]+, C12H8N4O2 requires 241.0720).
Quantity
34 mg
Type
reactant
Reaction Step One
Quantity
45 mg
Type
reactant
Reaction Step Two
Name
Quantity
51 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
34 mg
Type
catalyst
Reaction Step Five
Yield
53%

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